molecular formula C7H7ClN2O3 B12339009 2-Chloro-3-ethoxy-5-nitropyridine

2-Chloro-3-ethoxy-5-nitropyridine

Cat. No.: B12339009
M. Wt: 202.59 g/mol
InChI Key: BKRKPJMSZZJAJU-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxy-5-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-5-nitropyridine typically involves the nitration of 2-chloro-3-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . Another method involves the chlorination of 2-ethoxy-5-nitropyridine using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxy-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 2-chloro-3-ethoxy-5-aminopyridine.

    Oxidation: Formation of 2-chloro-3-carboxy-5-nitropyridine.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxy-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom and ethoxy group can also participate in chemical reactions that modify the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-ethoxy-5-nitropyridine is unique due to the presence of all three functional groups (chlorine, ethoxy, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

2-chloro-3-ethoxy-5-nitropyridine

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(10(11)12)4-9-7(6)8/h3-4H,2H2,1H3

InChI Key

BKRKPJMSZZJAJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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